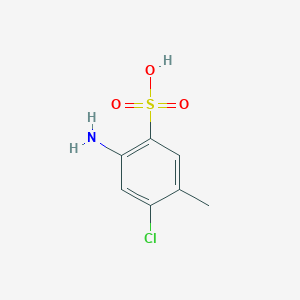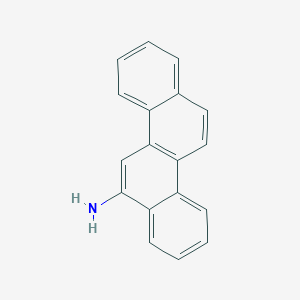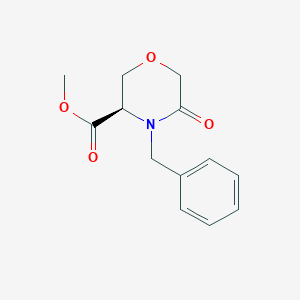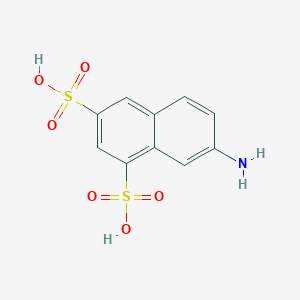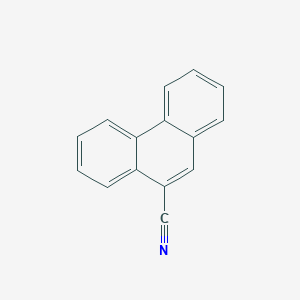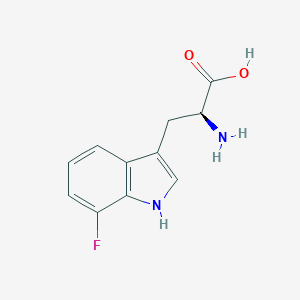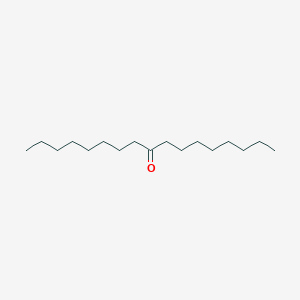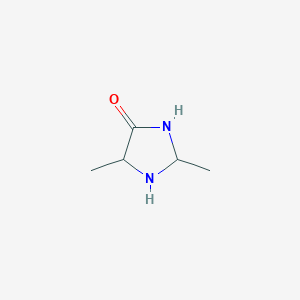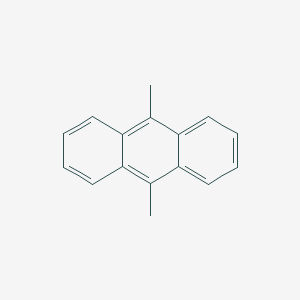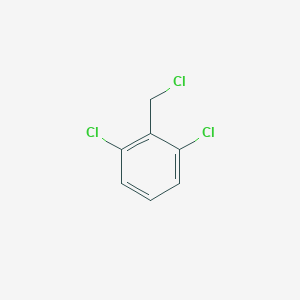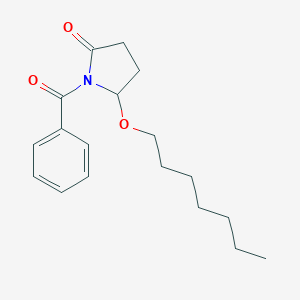
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-
Vue d'ensemble
Description
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability, and may also act on other receptors and ion channels.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- exhibits a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as anti-inflammatory effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is its versatility in medicinal chemistry and organic synthesis. It can be used as a chiral auxiliary and as a building block for the synthesis of other compounds. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-. One area of research is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Another area of research is the synthesis of new compounds using 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- as a building block. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of anxiety and sleep disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility and potential applications make it an important area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and compounds.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been investigated for its use in organic synthesis as a chiral auxiliary and as a building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
136410-24-7 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- |
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-benzoyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-5-9-14-22-17-13-12-16(20)19(17)18(21)15-10-7-6-8-11-15/h6-8,10-11,17H,2-5,9,12-14H2,1H3 |
Clé InChI |
GLWPMHBOGXUFSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Synonymes |
(+-)-1-Benzoyl-5-(heptyloxy)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

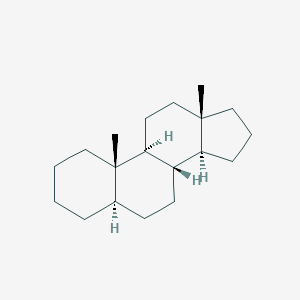
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
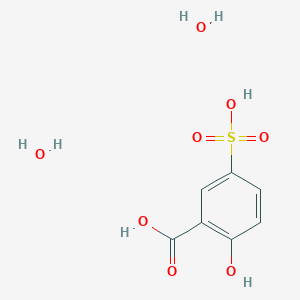
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
